2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound that features a chlorophenoxy group, a methyl group, and an oxazolo-pyridinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Methyl Group:
Formation of the Oxazolo-Pyridinylphenyl Group: This step involves the cyclization of an appropriate precursor to form the oxazolo-pyridinylphenyl group.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the oxazolo-pyridinylphenyl group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-13-15(21-27-20-19(29-21)5-4-12-25-20)6-11-18(14)26-22(28)23(2,3)30-17-9-7-16(24)8-10-17/h4-13H,1-3H3,(H,26,28) |
InChI Key |
FUXYNSRRVLDVMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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